{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate
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Overview
Description
{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate is a chemical compound with the molecular formula C15H27NO5. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its stability and ease of removal under specific conditions, making it a valuable tool in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is carried out under aqueous conditions using a base such as sodium hydroxide. Alternatively, the reaction can be performed in acetonitrile solution using 4-dimethylaminopyridine as the base .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow microreactor systems. This method offers greater efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: {1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate undergoes various types of reactions, including nucleophilic substitution and elimination reactions. It is particularly known for its role in protecting amine groups during synthetic processes.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include strong acids such as trifluoroacetic acid for deprotection. The reaction conditions often involve heating or the use of specific solvents like dichloromethane .
Major Products Formed: The major products formed from reactions involving this compound include the deprotected amine and by-products such as carbon dioxide and tert-butyl alcohol .
Scientific Research Applications
{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate is widely used in scientific research, particularly in the fields of chemistry and biology. It is employed as a protecting group for amines in peptide synthesis and other organic synthesis processes. The compound’s stability and ease of removal make it an essential tool for researchers working on complex synthetic pathways .
Mechanism of Action
The mechanism of action of {1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate involves the formation of a stable carbamate protecting group. The compound reacts with amines to form a protected intermediate, which can be deprotected under acidic conditions to release the free amine. The process involves the formation of a tetrahedral intermediate, followed by the elimination of a carbonate ion and decarboxylation .
Comparison with Similar Compounds
Similar compounds to {1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate include other carbamate-based protecting groups such as benzyl carbamate and ethyl carbamate. the tert-butoxycarbonyl group is preferred due to its greater stability and ease of removal under mild conditions. This makes it more suitable for use in sensitive synthetic processes where other protecting groups might fail .
List of Similar Compounds:- Benzyl carbamate
- Ethyl carbamate
- Methyl carbamate
Properties
IUPAC Name |
tert-butyl [1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-13(2,3)20-11(17)16-15(8-7-9-15)10-19-12(18)21-14(4,5)6/h7-10H2,1-6H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYPNRSCMNVOAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)COC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116706 |
Source
|
Record name | Carbonic acid, [1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]methyl 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-21-9 |
Source
|
Record name | Carbonic acid, [1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]methyl 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, [1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]methyl 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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